molecular formula C17H22N4O5S B2630059 methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1322747-25-0

methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2630059
M. Wt: 394.45
InChI Key: FXPCWWFSKAACBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule that contains a pyrazole ring, a piperazine ring, and a methoxyphenyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Methoxyphenyl refers to a phenyl ring (a six-membered aromatic ring of carbon atoms) with a methoxy group (-O-CH3) attached.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. The exact methods would depend on the specific reactions used and the order in which the groups are attached.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazole ring. The exact structure would depend on the positions of the groups on the ring and the configuration of the piperazine ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the piperazine ring, and the methoxyphenyl group. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the pyrazole ring, the piperazine ring, and the methoxyphenyl group.


Scientific Research Applications

Anticancer Properties

A series of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, have been studied for their anticancer activity. This research, part of the international scientific program "NCI-60 Human Tumor Cell Lines Screen", highlighted the effectiveness of these compounds against various cancer cell lines, including lung, kidney, CNS, ovary, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Notably, compounds with a piperazine substituent demonstrated significant anticancer potential (Kostyantyn Turov, 2020).

Antibacterial and Cytotoxic Activities

Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have been synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds were shown to have potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. Additionally, they demonstrated significant biofilm inhibition activities and inhibitory activities against MRSA and VRE bacterial strains. The study underscores the potential of these compounds in the development of new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Receptor Antagonism for Neurological Disorders

Several compounds, including those with piperazine derivatives, have been prepared and evaluated as 5-HT7 receptor antagonists. These compounds exhibited IC50 values ranging from 12-580nM, indicating their potential in treating neurological disorders by modulating 5-HT7 receptors. This research adds valuable insight into the development of receptor-specific drugs for neurological conditions (Juhee Yoon et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.


Future Directions

Future research on this compound could involve studying its properties, exploring its potential uses, and developing methods for its synthesis.


Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific studies and experimental data on the compound would be needed. If you have more specific questions about this compound or if there’s a particular aspect you’re interested in, feel free to ask!


properties

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-15(17(22)26-3)16(19-18-12)27(23,24)21-10-8-20(9-11-21)13-4-6-14(25-2)7-5-13/h4-7H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPCWWFSKAACBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.